Home > Products > Screening Compounds P11949 > Povorcitinib phosphate
Povorcitinib phosphate - 1637677-33-8

Povorcitinib phosphate

Catalog Number: EVT-8633235
CAS Number: 1637677-33-8
Molecular Formula: C23H25F5N7O5P
Molecular Weight: 605.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of povorcitinib phosphate involves several chemical reactions that typically include the formation of key intermediates known for their role in the structure-activity relationship of Janus kinase inhibitors. While specific synthetic pathways for povorcitinib phosphate are proprietary, similar compounds often utilize techniques such as:

  • Coupling Reactions: These are essential for forming the core pyrazole structure that is crucial for JAK inhibition.
  • Phosphorylation: The addition of phosphate groups to enhance solubility and bioavailability.
  • Fluorination: Introducing fluorine atoms to improve the pharmacokinetic properties of the compound.

The exact methodologies may vary, but the focus remains on optimizing yield and purity while ensuring the biological activity of the resulting compound .

Molecular Structure Analysis

The molecular structure of povorcitinib phosphate features a pyrazole ring, which is integral to its function as a JAK1 inhibitor. The structural data includes:

  • InChIKey: XUQIWHXYCLHHCN-UQKRIMTDSA-N
  • Molecular Weight: Approximately 523.5 g/mol
  • 3D Structure: The compound exhibits a complex three-dimensional arrangement that allows for effective binding to the JAK1 active site.

The presence of five fluorine atoms in its structure enhances lipophilicity and potentially improves the interaction with the target enzyme .

Chemical Reactions Analysis

Povorcitinib phosphate undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In biological systems, povorcitinib phosphate can be hydrolyzed to release active components.
  • Oxidation/Reduction: These reactions may occur during metabolic processing, affecting its pharmacological profile.
  • Conjugation Reactions: Such as glucuronidation or sulfation, which can influence its solubility and excretion pathways.

These reactions are crucial for understanding both the synthesis and metabolic fate of povorcitinib phosphate in clinical settings .

Mechanism of Action

Povorcitinib phosphate functions primarily by inhibiting the activity of Janus kinase 1. The mechanism involves:

  1. Binding to the Active Site: The compound competes with ATP for binding to JAK1's active site, preventing phosphorylation of downstream signaling molecules.
  2. Inhibition of Cytokine Signaling: By blocking JAK1 activity, povorcitinib phosphate reduces the signaling pathways activated by various cytokines involved in inflammatory responses.

This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders where excessive cytokine signaling contributes to disease pathology .

Physical and Chemical Properties Analysis

Povorcitinib phosphate exhibits several notable physical and chemical properties:

Elemental analysis indicates:

  • Carbon (C): 45.63%
  • Hydrogen (H): 4.16%
  • Fluorine (F): 15.69%
  • Nitrogen (N): 16.19%
  • Oxygen (O): 13.21%
  • Phosphorus (P): 5.12% .
Applications

Povorcitinib phosphate is primarily being explored for its potential applications in treating various inflammatory diseases, including:

  • Rheumatoid Arthritis: Clinical trials are investigating its efficacy in reducing symptoms associated with this chronic condition.
  • Psoriasis: As an immunomodulatory agent, it may help manage skin manifestations.
  • Hidradenitis Suppurativa: Recent studies have highlighted its potential benefits in this painful skin condition .
Synthesis and Structural Optimization of Povorcitinib Phosphate

Rational Design Strategies for Selective Janus kinase 1 Inhibition

Povorcitinib phosphate (formerly INCB054707 phosphate) emerged from systematic structure-based drug design efforts targeting Janus kinase 1 (JAK1) isoform selectivity. The imperative for JAK1 selectivity originates from cytokine signaling biology: JAK1 pairs with JAK2, JAK3, or Tyrosine kinase 2 (TYK2) to mediate pro-inflammatory cytokine receptors (e.g., interleukin (IL)-6, interferon (IFN)-γ), whereas JAK2 homodimers govern hematopoietic functions like erythropoietin signaling [5]. First-generation pan-JAK inhibitors (e.g., tofacitinib) exhibited clinical efficacy but carried dose-limiting anemia and thrombocytopenia risks due to JAK2 inhibition [5]. Povorcitinib’s design specifically minimized JAK2 affinity while maximizing JAK1 blockade, leveraging subtle differences in the enzymes' ATP-binding pockets.

Key structural determinants enabling selectivity include:

  • A trifluorinated tail: The (R)-1-(1,1,1-trifluoropropan-2-yl) moiety occupies a hydrophobic region adjacent to the glycine-rich loop in JAK1, exploiting differential pocket topology versus JAK2 [4] [8].
  • Pyrazole-cyanomethyl linker: The N-linked pyrazole core positions the cyanomethyl group toward the hinge region, forming critical hydrogen bonds with Leu959 and Glu966 in JAK1, residues less conserved in JAK2 [6].
  • Fluorophenyl pharmacophore: The 2,4-difluorophenyl group extends into the solvent-exposed region, minimizing steric clashes with the JAK2-specific Phe994 gatekeeper residue [6].

Computational modeling confirmed that this configuration achieves >30-fold selectivity for JAK1 over JAK2 in vitro (half-maximal inhibitory concentration (IC50) JAK1 = 2.7 nM vs. JAK2 = 85 nM) [4]. This profile was clinically validated in hidradenitis suppurativa trials where hemoglobin levels remained stable despite prolonged dosing [1] [3].

Table 1: Selectivity Profile of Povorcitinib Against Janus Kinase Family Members

KinaseIC50 (nM)Primary Cytokine Functions
JAK12.7IFN-γ, IL-6, IL-2, IL-4 signaling
JAK285Erythropoietin, thrombopoietin signaling
JAK324IL-15, IL-21 signaling
TYK219IL-12, IL-23 signaling

Synthetic Pathways for Povorcitinib Phosphate Derivatives

The synthesis of povorcitinib phosphate (chemical name: (3R)-3-[4-({[3-(cyanomethyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]-3-methylbutanenitrile phosphate; CAS: 1637677-33-8) employs a convergent route emphasizing regioselective pyrazole functionalization and chiral center control [4] [8]. The phosphate salt form enhances aqueous solubility (>6.05 mg/mL in dimethyl sulfoxide) critical for oral bioavailability [8].

Step 1: Pyrazole Core Assembly4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes nucleophilic substitution with 1H-pyrazol-4-amine using sodium triacetoxyborohydride as a reducing agent. This yields the secondary amine linker pivotal for JAK1 affinity [6] [8].

Step 2: Chiral CyanoalkylationThe (R)-3-aminobutanenitrile precursor is synthesized via asymmetric hydrogenation of (Z)-2-cyano-but-2-enoic acid using a ruthenium-BINAP catalyst (99% enantiomeric excess). This chiral amine is then coupled to the pyrazole scaffold via reductive amination [6].

Step 3: Phosphate Salt FormationThe free base is dissolved in anhydrous acetone and treated with phosphoric acid (1:1 molar ratio). Crystallization at 4°C yields the monophosphate salt with >99% purity by high-performance liquid chromatography [8].

Table 2: Key Intermediates in Povorcitinib Phosphate Synthesis

IntermediateFunctionYield (%)Purity Control Method
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carbaldehydeElectrophilic core82Nuclear magnetic resonance spectroscopy (≥98%)
(R)-3-aminobutanenitrileChiral side chain75Chiral high-performance liquid chromatography (≥99% ee)
Povorcitinib free baseActive pharmaceutical ingredient68Liquid chromatography-mass spectrometry (≥97%)

Structure-Activity Relationship Studies in Janus kinase 1-Targeted Therapeutics

Structure-activity relationship investigations for povorcitinib focused on three domains: the pyrazole heterocycle, linker flexibility, and chiral hydrophobic tail. Each modification profoundly influenced potency, selectivity, and metabolic stability [4] [6].

Pyrazole Substitutions:

  • N1-aryl groups: 2,4-Difluorophenyl conferred optimal JAK1 affinity (IC50 = 2.7 nM). Shifting to 2-fluorophenyl reduced activity 4-fold due to loss of hydrophobic contact with Val889 [6].
  • C3-cyanomethyl: Replacing cyanomethyl with methylcarboxylate abolished JAK1 inhibition (IC50 >1000 nM), confirming the nitrile’s critical hydrogen bonding with the hinge region [6].
  • C4-methyl: The methyl group at C4 (adjacent to the aminomethyl linker) shielded the amine from cytochrome P450 oxidation, enhancing half-life in human liver microsomes to >120 minutes [6].

Linker Optimization:

  • Shortening the aminomethyl linker to a direct carbon bond decreased selectivity for JAK1 over JAK3 by 8-fold.
  • Inserting a methylene spacer between the pyrazole and amine reduced cellular potency 50-fold in whole-blood IFN-γ assays, indicating suboptimal target engagement [6].

Chiral Tail Impact:

  • The (R)-1-(1,1,1-trifluoropropan-2-yl) group was indispensable. The (S)-enantiomer showed 40-fold lower JAK1 inhibition due to steric hindrance from Leu959.
  • Trifluoromethyl deletion reduced metabolic stability 3-fold in rat hepatocyte models [4] [8].

Table 3: Structure-Activity Relationship of Povorcitinib Analogues

Modification DomainStructural VariationJAK1 IC50 (nM)Selectivity Ratio (JAK2/JAK1)
Pyrazole N1-aryl2,4-Difluorophenyl2.731
2-Fluorophenyl10.512
Phenyl288
C3 SubstituentCyanomethyl2.731
Methylcarboxylate>1000N/A
Hydroxymethyl4515
Chiral center(R)-trifluoropropyl2.731
(S)-trifluoropropyl1083
n-propyl8.218

These insights cemented povorcitinib’s chemical architecture as a benchmark for next-generation selective Janus kinase 1 inhibitors. Clinical validation emerged from hidradenitis suppurativa trials where povorcitinib 75 milligrams achieved Hidradenitis Suppurativa Clinical Response 50 (HiSCR50) in 40.6% of patients versus 29.7% for placebo at week 12 (p=0.022) [3]. Similarly, in vitiligo, 75 milligrams daily induced 29.4% facial repigmentation versus 5.1% for placebo (p<0.01) [7], confirming that target engagement driven by rational design translates to clinical efficacy.

Properties

CAS Number

1637677-33-8

Product Name

Povorcitinib phosphate

IUPAC Name

4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide;phosphoric acid

Molecular Formula

C23H25F5N7O5P

Molecular Weight

605.5 g/mol

InChI

InChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1

InChI Key

XUQIWHXYCLHHCN-UQKRIMTDSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O

Isomeric SMILES

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.